Cas no 813-77-4 (Dimethyl Phosphorochloridate (90%))

Dimethyl Phosphorochloridate (90%) structure
813-77-4 structure
Nombre del producto:Dimethyl Phosphorochloridate (90%)
Número CAS:813-77-4
MF:C2H6ClO3P
Megavatios:144.494000911713
MDL:MFCD00117904
CID:726907
PubChem ID:101863

Dimethyl Phosphorochloridate (90%) Propiedades químicas y físicas

Nombre e identificación

    • Phosphorochloridicacid, dimethyl ester
    • Dimethyl Phosphorochloridate
    • Dimethyl Chlorophosphate
    • [chloro(methoxy)phosphoryl]oxymethane
    • Chlorophosphoric Acid Dimethyl Ester
    • Methyl phosphorochloridate
    • Chlorodimethoxyphosphine oxide
    • Chlorodimethylphosphate
    • Dimethoxyphosphinic chloride
    • Dimethyl chlorophosphonate
    • Dimethyl phosphochloridate
    • Dimethyl phosphorochloride
    • Dimethyl phosphoryl chloridate
    • Dimethylphosphoryl chloride
    • O,O-Dimethyl phosphorochloridate
    • O,O-Dimethyl phosphorylchloridate
    • O,O-Dimethylphosphoryl chloride
    • Phosphorochloridic dimethyl ester
    • Methyl phosphorochloridate (6CI, 7CI)
    • Dimethoxyphosphoryl chloride
    • MFCD00117904
    • 813-77-4
    • Phosphorochloridic acid dimethyl ester
    • Methyl phosphorochloridate ((MeO)2ClPO)
    • C2H6ClO3P
    • O,O-dimethyl chlorophosphate
    • Dimethylchlorophosphate
    • Dimethyl chlorophosphate, 96%
    • Phosphorochloridic acid, dimethyl ester
    • Dimethyl Phosphorochloridate (90per cent)
    • AKOS015913550
    • EN300-92188
    • (chloro-methoxyphosphoryl)oxymethane
    • Dimethyl phosphorchloridate
    • GEO-02811
    • DB-009694
    • Dimethyl chloridophosphate #
    • dimethylphosphorochloridate
    • DTXSID90231043
    • SCHEMBL152158
    • D5601
    • Dimethyl Phosphorochloridate (90%)
    • MDL: MFCD00117904
    • Renchi: 1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3
    • Clave inchi: NGFFLHMFSINFGB-UHFFFAOYSA-N
    • Sonrisas: O=P(OC)(OC)Cl

Atributos calculados

  • Calidad precisa: 143.97400
  • Masa isotópica única: 143.9743087g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 2
  • Complejidad: 84.9
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.5Ų
  • Xlogp3: nothing
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.34 g/mL at 25 °C(lit.)
  • Punto de ebullición: 80°C/25mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.413(lit.)
  • PSA: 45.34000
  • Logp: 1.62610
  • Disolución: Not determined

Dimethyl Phosphorochloridate (90%) Información de Seguridad

Dimethyl Phosphorochloridate (90%) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-92188-0.25g
dimethyl chlorophosphonate
813-77-4 75.0%
0.25g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050732-5g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
5g
¥295 2024-05-21
Cooke Chemical
A3402512-1G
Dimethyl Phosphorochloridate
813-77-4 96%
1g
RMB 67.20 2025-02-20
Cooke Chemical
A3402512-25G
Dimethyl Phosphorochloridate
813-77-4 96%
25g
RMB 758.40 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137376-25g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
25g
¥868.90 2023-09-03
TRC
D813775-5000mg
Dimethyl Phosphorochloridate (90%)
813-77-4
5g
$173.00 2023-05-18
Enamine
EN300-92188-0.1g
dimethyl chlorophosphonate
813-77-4 75.0%
0.1g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137376-1g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
1g
¥65.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MK570-1g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
1g
¥97.0 2022-07-28
Enamine
EN300-92188-25.0g
dimethyl chlorophosphonate
813-77-4 75.0%
25.0g
$184.0 2025-03-21

Dimethyl Phosphorochloridate (90%) Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  15 min, rt
Referencia
Trichloroisocyanuric acid: an efficient reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites
Acharya, J.; et al, Tetrahedron Letters, 2005, 46(32), 5293-5295

Synthetic Routes 2

Condiciones de reacción
Referencia
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  10 min, rt
Referencia
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Benzene ;  8 - 10 °C
1.2 Reagents: Sulfuryl chloride
Referencia
Simplified preparation of dialkyl chlorophosphonates
Fiszer, Bernard; et al, Roczniki Chemii, 1952, 26, 688-9

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: (T-4)-Dichlorobis(4-methoxyphenyl)tellurium Solvents: Carbon tetrachloride ;  35 - 40 °C; 65 min, 35 - 40 °C
Referencia
Dianisyltellurium (IV) dichloride promoted oxidation reactions of di- and tri-organyl phosphites
Garg, Sapana; et al, Research Journal of Pharmaceutical, 2012, 3(4), 1329-1333

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Divinylbenzene-styrene copolymer (N,N-dichlorosulfonamide functionalized) ;  2 h, rt
Referencia
N,N-Dichloro poly(styrene-co-divinyl benzene) sulfonamide polymeric beads: an efficient and recyclable reagent for the synthesis of dialkyl chlorophosphates from dialkylphosphites at room temperature
Gupta, Hemendra K.; et al, Tetrahedron Letters, 2008, 49(47), 6704-6706

Synthetic Routes 7

Condiciones de reacción
Referencia
Phase equilibria and compound formation in the system lithium gallosilicate-silica (LiGaSiO4-SiO2)
Chavira, E.; et al, British Ceramic Transactions and Journal, 1987, 86(5), 161-5

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Cyclohexylamine
Referencia
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Carbon tetrachloride ,  Benzene ;  10 min, rt
Referencia
Efficient and cost-effective synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Organic Preparations and Procedures International, 2005, 37(6), 569-574

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride
Referencia
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Ethanaminium, N,N-diethyl-N-methyl-, methyl phosphonate (1:1)
Referencia
A study of the Atherton-Todd reaction mechanism
Troev, K.; et al, Bulletin of the Chemical Society of Japan, 1990, 63(4), 1284-5

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Phosgene
Referencia
Phosphorus compounds and lactic acid in brain and heart tissue of cooled animals during cardiac arrest and during the restitution of general circulation by a complex of therapeutic treatments
Raiko, Z. A.; et al, Fiziologicheskii Zhurnal SSSR imeni I. M. Sechenova, 1959, 45, 1489-96

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Copper(II) bis(acetylacetonate)
Referencia
Phosphorus-hydrogen carbene insertion. IV. Formation of dimethyl 3-chloro-2-oxopropylphosphonate and dimethyl 3,3-dichloro-2-oxopropylphosphonate by the copper-catalyzed Todd-Atherton reaction
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(5), 1039-42

Synthetic Routes 14

Condiciones de reacción
Referencia
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Cyclohexylamine
Referencia
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Acetic acid ,  Pyridine ;  rt → 70 °C
1.2 Reagents: Chlorine ;  4 h, 70 °C; 70 °C → 10 °C
1.3 Reagents: Sodium hydroxide ;  neutralized, cooled
2.1 Solvents: Acetonitrile ;  10 min, rt
Referencia
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triphosgene Catalysts: 1,3-Dimethyl-2-imidazolidinone Solvents: Dichloromethane ;  < 5 °C; 2 h, 30 - 35 °C
Referencia
An efficient method for the synthesis of dialkyl chlorophosphates from trialkyl phosphites using bis(trichloromethyl) carbonate
Wang, Bo; et al, Chinese Chemical Letters, 2008, 19(8), 904-906

Dimethyl Phosphorochloridate (90%) Raw materials

Dimethyl Phosphorochloridate (90%) Preparation Products

Dimethyl Phosphorochloridate (90%) Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:813-77-4)Dimethyl Phosphorochloridate (90%)
A1207147
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):187.0/313.0
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:813-77-4)Dimethyl Phosphorochloridate (90%)
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